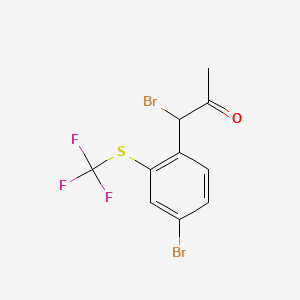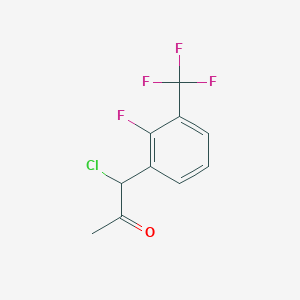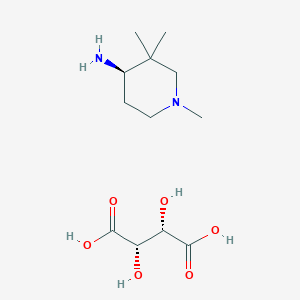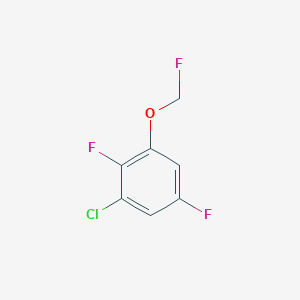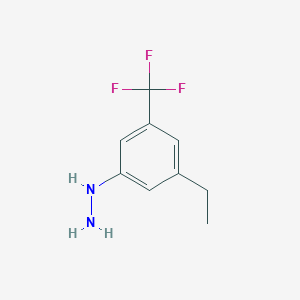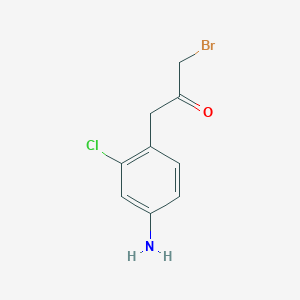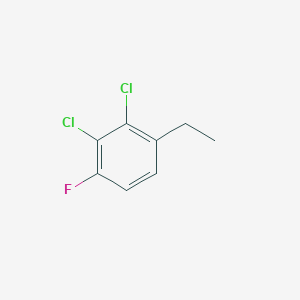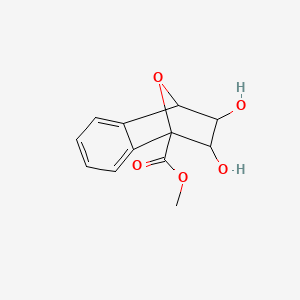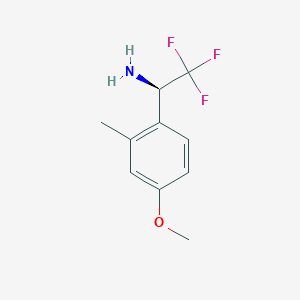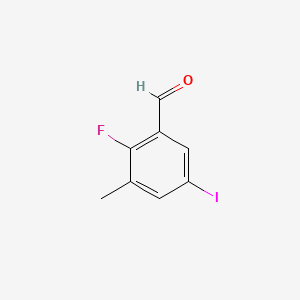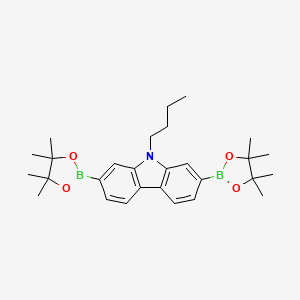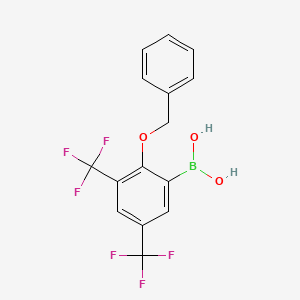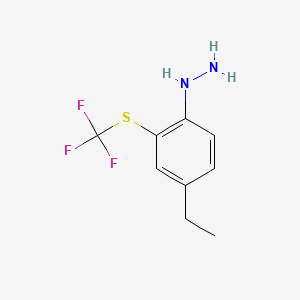
2'-Methyl-5'-(perfluoroethyl)-4'-(trifluoromethyl)-1H,2'H-3,3'-bipyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Methyl-5’-(perfluoroethyl)-4’-(trifluoromethyl)-1H,2’H-3,3’-bipyrazole: is a complex organic compound characterized by the presence of multiple fluorinated groups and a bipyrazole core. This compound is of interest due to its unique chemical properties, which make it a valuable candidate for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl-5’-(perfluoroethyl)-4’-(trifluoromethyl)-1H,2’H-3,3’-bipyrazole typically involves multi-step organic reactions. The process begins with the preparation of the bipyrazole core, followed by the introduction of the methyl, perfluoroethyl, and trifluoromethyl groups. Common reagents used in these reactions include hydrazine derivatives, fluorinated alkyl halides, and strong bases such as sodium hydride or potassium tert-butoxide. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Methyl-5’-(perfluoroethyl)-4’-(trifluoromethyl)-1H,2’H-3,3’-bipyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2’-Methyl-5’-(perfluoroethyl)-4’-(trifluoromethyl)-1H,2’H-3,3’-bipyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, including fluorinated materials with unique physical and chemical properties.
Wirkmechanismus
The mechanism of action of 2’-Methyl-5’-(perfluoroethyl)-4’-(trifluoromethyl)-1H,2’H-3,3’-bipyrazole involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-5-(trifluoromethyl)benzoic acid
- (2-methyl-5-(trifluoromethyl)phenyl)(thiophen-2-yl)methanol
Uniqueness
Compared to similar compounds, 2’-Methyl-5’-(perfluoroethyl)-4’-(trifluoromethyl)-1H,2’H-3,3’-bipyrazole is unique due to its bipyrazole core and the presence of both perfluoroethyl and trifluoromethyl groups. These structural features confer distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H6F8N4 |
|---|---|
Molekulargewicht |
334.17 g/mol |
IUPAC-Name |
1-methyl-3-(1,1,2,2,2-pentafluoroethyl)-5-(1H-pyrazol-5-yl)-4-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C10H6F8N4/c1-22-6(4-2-3-19-20-4)5(9(13,14)15)7(21-22)8(11,12)10(16,17)18/h2-3H,1H3,(H,19,20) |
InChI-Schlüssel |
TZYXEDNSGOFAQV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)C2=CC=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


